Chloromethyl methacrylate

Radical copolymerization Reactivity ratios Q-e scheme

Chloromethyl methacrylate (CMMA; CAS 27550-73-8) is a heteroatom-containing methacrylic ester, IUPAC name chloromethyl 2-methylprop-2-enoate, bearing a reactive chloromethyl group directly on the ester oxygen. This α-substituted structure confers a unique polar and steric profile that differentiates CMMA from simple alkyl methacrylates, enabling nucleophilic post-polymerization modification and altered copolymerization kinetics.

Molecular Formula C5H7ClO2
Molecular Weight 134.56 g/mol
CAS No. 27550-73-8
Cat. No. B12668420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethyl methacrylate
CAS27550-73-8
Molecular FormulaC5H7ClO2
Molecular Weight134.56 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCl
InChIInChI=1S/C5H7ClO2/c1-4(2)5(7)8-3-6/h1,3H2,2H3
InChIKeyJNNKWUPPLJTSSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloromethyl Methacrylate (CAS 27550-73-8): Technical Baseline for Scientific Selection and Procurement


Chloromethyl methacrylate (CMMA; CAS 27550-73-8) is a heteroatom-containing methacrylic ester, IUPAC name chloromethyl 2-methylprop-2-enoate, bearing a reactive chloromethyl group directly on the ester oxygen [1]. This α-substituted structure confers a unique polar and steric profile that differentiates CMMA from simple alkyl methacrylates, enabling nucleophilic post-polymerization modification and altered copolymerization kinetics [2]. The monomer is employed for synthesizing functional resins, photoresists, ion-exchange membranes, and degradable/curable poly(conjugated ester)s.

Why Chloromethyl Methacrylate Cannot Be Substituted by Generic Methacrylates in Functional Polymer Design


Simple alkyl methacrylates such as methyl methacrylate (MMA) lack the pendant chloromethyl group that enables post-synthesis derivatization via nucleophilic substitution, a pathway essential for generating ion-exchange resins, antimicrobial coatings, and chemically amplified photoresists [1]. Even among halogenated methacrylates, differences in spacer length, halogen type, and steric bulk profoundly alter copolymerization reactivity, polymer miscibility, and thermal stability. For instance, replacement with 2-chloroethyl methacrylate or glycidyl methacrylate changes the balance of reactivity ratios, interaction parameters in blends, and lithographic resolution—parameters that directly govern material performance in end-use applications [2].

Quantitative Differentiation Evidence for Chloromethyl Methacrylate Against Closest Structural Analogs


Copolymerization Reactivity Ratios: CMMA vs. Methyl Methacrylate with Styrene

In bulk radical copolymerization at 60°C, chloromethyl methacrylate (CMMA, M2) exhibits a markedly different reactivity profile with styrene compared to the analog methyl methacrylate (MMA). The reactivity ratio product r1·r2 for CMMA/styrene is 0.065, favoring alternation far more strongly than MMA/styrene (r1·r2 ≈ 0.24) [1]. This enables synthesis of copolymers with more uniform comonomer sequence distribution when alternating architectures are desired.

Radical copolymerization Reactivity ratios Q-e scheme

Glass Transition Temperature Depression Relative to Poly(methyl methacrylate)

Poly(chloromethyl methacrylate) (PCMMA) exhibits a glass transition temperature (Tg) of 75–80 °C as measured by thermomechanical analysis (TMA), substantially lower than the Tg of atactic poly(methyl methacrylate) (PMMA), which is approximately 105 °C by DSC [1][2]. This 25–30 °C Tg depression arises from the plasticizing effect of the –CH₂Cl side group, enhancing chain segmental mobility compared to the –CH₃ ester group in PMMA.

Polymer physics Glass transition Thermomechanical analysis

Thermal Stability: 10% Weight Loss Temperature vs. Poly(2-chloroethyl methacrylate)

Thermogravimetric analysis (TGA) of PCMMA reveals a 10% weight loss temperature of 265 °C in air [1]. In contrast, poly(2-chloroethyl methacrylate) (PCEMA), carrying the chlorinated side chain on a longer ethyl spacer, undergoes 10% mass loss at approximately 240–250 °C under comparable conditions [2]. The direct ester–chloromethyl linkage in PCMMA provides a modest thermal stability advantage of ~15–25 °C over the ethyl-spaced analog, attributable to reduced β-hydrogen availability for dehydrochlorination.

Thermogravimetric analysis Thermal degradation Polymer stability

Blend Interaction Parameter: PCMMA vs. PCEMA with Poly(ε-caprolactone)

The Flory–Huggins interaction parameter (χ) determined from melting point depression analysis quantifies the thermodynamic affinity between blend components. For PCMMA/poly(ε-caprolactone) (PCL) blends, χ = −0.82, indicating stronger exothermic mixing than PCEMA/PCL blends where χ = −0.76 [1]. The more negative χ value for PCMMA translates to greater miscibility and a wider composition window for single-phase blend formation.

Polymer miscibility Interaction parameter Melting point depression

Photoresist Resolution: P(CMA-MMA) Copolymer vs. P(GMA-CMA) Copolymer

Copolymers of chloromethyl methacrylate with methyl methacrylate (P(CMA-MMA)) achieve a resolution of 0.1–0.16 µm when formulated as synchrotron radiation X-ray photoresists, outperforming copolymers of glycidyl methacrylate with chloroethyl methacrylate (P(GMA-CMA)) which resolve only 0.17–0.2 µm features [1]. This represents an approximately 30–40% improvement in minimum feature size capability, attributed to the higher chlorine content and different dissolution contrast of the CMMA-containing copolymer.

X-ray lithography Photoresist Polymer resolution

Anionic Termination Efficiency: Ethyl α-Chloromethylacrylate vs. n-Butyl Acrylate

Ethyl α-(chloromethyl)acrylate (ECMA), a close structural analog of CMMA where the chloromethyl group is at the α-position of the acrylate, serves as an efficient terminating agent for living anionic poly(butyl acrylate) chains. ECMA achieves an 80% end-capping efficiency when reacted with poly(nBA) anions [1]. By comparison, n-butyl acrylate itself exhibits approximately 80-fold higher reactivity toward the same polymer anion, rendering ECMA a far more selective termination agent that minimizes chain coupling or monomeric propagation side reactions.

Living anionic polymerization End-functionalization Termination efficiency

High-Value Application Scenarios for Chloromethyl Methacrylate Driven by Quantified Differentiation


Sub-0.2 µm X-ray Photoresist Formulations

The 0.1–0.16 µm resolution achieved by P(CMA-MMA) copolymers under synchrotron X-ray exposure, compared to 0.17–0.2 µm for P(GMA-CMA) resists, makes CMMA the monomer of choice for high-resolution lithography targeting next-generation semiconductor nodes [1]. Procurement of CMMA for resist development is justified when feature sizes below 0.2 µm are required [1].

Degradable and Curable Poly(conjugated ester) Networks

The α-chloromethyl functionality enables the synthesis of the 'smallest' curable/degradable monomer skeleton, α-(chloromethyl)acryloyl chloride, which polymerizes with bisphenols to yield poly(conjugated ester)s that can be chemically recycled via main-chain scission with aqueous ammonia [2]. This unique dual-cure/degrade behavior is not accessible with conventional methacrylates and positions CMMA-derived polymers for dismantlable adhesives and sustainable coatings [2].

Miscible Polyester Blends with Tunable Modulus

The favorable Flory–Huggins interaction parameter of PCMMA with poly(ε-caprolactone) (χ = −0.82, vs. −0.76 for the ethyl analog) confirms superior thermodynamic compatibility in polyester blends [3]. This enables formulation of single-phase, optically transparent materials with adjustable crystallinity and degradation rate, relevant for biomedical scaffolds and compostable packaging [3].

ω-End-Functionalized Telechelic Polymers via Living Anionic Polymerization

The high termination selectivity of α-chloromethylacrylate derivatives (80% capping efficiency; 80-fold lower reactivity than nBA) supports the synthesis of well-defined macromonomers carrying terminal acryloyl groups for subsequent block copolymer assembly or network formation [4]. This capability is essential for precision polymer architectures used in drug delivery and nanotechnology [4].

Quote Request

Request a Quote for Chloromethyl methacrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.